

# Spectroscopic Analysis of Mesityl Oxide: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **mesityl oxide** (4-methyl-3-penten-2-one), a key organic compound with applications as a solvent and intermediate in various chemical syntheses. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and visual representations of its chemical structure and analytical workflows.

# **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **mesityl oxide**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Mesityl Oxide

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
6.09	Singlet	1H	=C-H
2.16	Singlet	3H	-C(=O)-CH₃
2.14	Singlet	3H	=C(CH <sub>3</sub> ) <sub>2</sub>
1.89	Singlet	3H	=C(CH₃)2



Solvent: CDCl<sub>3</sub>, Reference: TMS (Tetramethylsilane) at 0 ppm. Data sourced from multiple spectra.[1][2][3]

Table 2: 13 C NMR Spectroscopic Data for Mesityl Oxide

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
198.1	Carbonyl	C=O
154.83	Alkene	=C(CH <sub>3</sub> ) <sub>2</sub>
124.30	Alkene	=CH-
31.58	Methyl	-C(=O)-CH <sub>3</sub>
27.55	Methyl	=C(CH <sub>3</sub> ) <sub>2</sub>
20.6	Methyl	=C(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>. Data sourced from multiple spectra.[3][4][5][6][7]

Table 3: Infrared (IR) Spectroscopy Data for Mesityl

**Oxide** 

Wavenumber (cm⁻¹)	Intensity	Assignment
2976, 2939, 2915	Strong	C-H (sp³) stretching
1690	Strong	C=O ( $\alpha$ , $\beta$ -unsaturated ketone) stretching
1620	Strong	C=C stretching

Sample preparation: Liquid film.[2][8]

# Table 4: Mass Spectrometry (MS) Data for Mesityl Oxide



m/z	Relative Intensity (%)	Assignment
98	41	[M]+ (Molecular Ion)
83	95	[M - CH <sub>3</sub> ] <sup>+</sup>
55	100	[M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> or [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	47	[CH₃CO]+

Ionization method: Electron Impact (EI).[3][9][10][11][12]

## **Experimental Protocols**

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

#### 2.1.1. Sample Preparation

- Sample Quantity: For <sup>1</sup>H NMR, dissolve 5-25 mg of **mesityl oxide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).[13] For <sup>13</sup>C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]
- Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[13][14] The choice of solvent can slightly influence chemical shifts.
- Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[13][15]

#### 2.1.2. Data Acquisition



- Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer
  on the deuterium signal of the solvent and shim the magnetic field to optimize its
  homogeneity.[15]
- ¹H NMR Acquisition:
  - Use a standard single-pulse experiment.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically adequate.
  - A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra. [15]
- 13C NMR Acquisition:
  - A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling.[15]
  - Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required compared to <sup>1</sup>H NMR.
  - A relaxation delay of 1-2 seconds is common for qualitative spectra.[15] For quantitative analysis, a longer delay (at least 5 times the longest T<sub>1</sub> relaxation time) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[15][16]
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).[15]
  - Phase the resulting spectrum and perform baseline correction.[15]
  - Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.[15]

# Infrared (IR) Spectroscopy



### 2.2.1. Sample Preparation (Neat Liquid)

As **mesityl oxide** is a liquid at room temperature, the simplest method for obtaining its IR spectrum is as a neat (undiluted) liquid film.[17][18][19]

- Salt Plates: Use two clean, dry salt plates (e.g., NaCl or KBr).[18][20]
- Sample Application: Place one to two drops of mesityl oxide onto the center of one salt plate.[17][18][21]
- Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[17][18][20]

## 2.2.2. Data Acquisition

- Background Spectrum: First, run a background spectrum with no sample in the beam path. This is to subtract the absorbance from atmospheric CO<sub>2</sub> and water vapor, as well as any instrumental artifacts.
- Sample Spectrum: Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.[17][19]
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

## 2.3.1. Sample Preparation and Introduction

- Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of **mesityl oxide** in a volatile organic solvent (e.g., dichloromethane or methanol). For direct injection, prepare a dilute solution (e.g., 1 mg/mL) and then further dilute to approximately 10-100 µg/mL.[22]
- Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatograph for separation from any impurities, or through direct infusion.[23]



### 2.3.2. Data Acquisition (Electron Impact Ionization)

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[23][24] This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]+).
- Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, more stable ions and neutral radicals.[23]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[23][24]
- Detection: A detector measures the abundance of each ion at a specific m/z value.[23][24]
- Data Representation: The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z ratio.

## **Visualizations**

The following diagrams, created using the DOT language, illustrate the structure and spectroscopic correlations of **mesityl oxide** and a general workflow for its analysis.

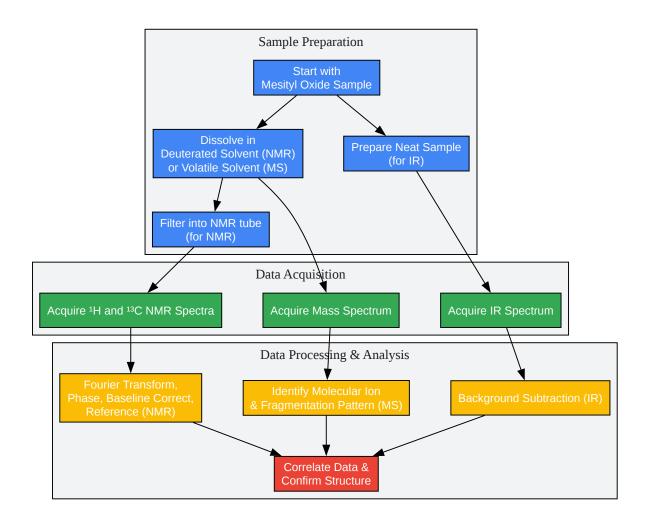




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Caption: Structure of **mesityl oxide** with key NMR, IR, and MS correlations.





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Caption: General experimental workflow for spectroscopic analysis.

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## Foundational & Exploratory





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